molecular formula C24H32N2O B11326293 4-tert-butyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

4-tert-butyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11326293
M. Wt: 364.5 g/mol
InChI Key: RAKINUHFLFGWDX-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a methylphenyl group, and a pyrrolidinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the tert-butylbenzamide core: This can be achieved by reacting tert-butylbenzoyl chloride with an amine under basic conditions.

    Introduction of the pyrrolidinyl group: This step involves the nucleophilic substitution of a halide with pyrrolidine.

    Attachment of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the methylphenyl group is introduced to the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halides or other nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide: Unique due to its specific substituents and structure.

    Methyl 2-(4-(tert-butyl)phenyl)acetate: Similar in having a tert-butyl group but differs in the rest of the structure.

    N-tert-butyl-3-{[5-methyl-2-(pyrrolidin-1-yl)ethyl]benzamide}: Shares the tert-butyl and benzamide core but has different substituents.

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

This detailed article provides a comprehensive overview of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H32N2O

Molecular Weight

364.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C24H32N2O/c1-18-7-9-19(10-8-18)22(26-15-5-6-16-26)17-25-23(27)20-11-13-21(14-12-20)24(2,3)4/h7-14,22H,5-6,15-17H2,1-4H3,(H,25,27)

InChI Key

RAKINUHFLFGWDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C(C)(C)C)N3CCCC3

Origin of Product

United States

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